molecular formula C13H11ClN2 B11722570 4-Chloro-2-cyclopropyl-6-phenylpyrimidine

4-Chloro-2-cyclopropyl-6-phenylpyrimidine

Cat. No.: B11722570
M. Wt: 230.69 g/mol
InChI Key: ONOVFTDLZCHJCO-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-6-phenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-phenylpyrimidine with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclopropyl-6-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or other molecular targets, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-cyclopropyl-6-phenylpyrimidine is unique due to the presence of both the chlorine atom and the cyclopropyl group, which can influence its reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c14-12-8-11(9-4-2-1-3-5-9)15-13(16-12)10-6-7-10/h1-5,8,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOVFTDLZCHJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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